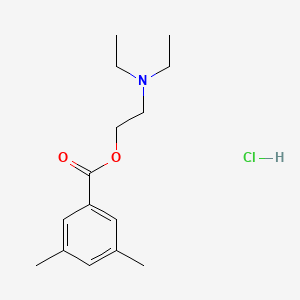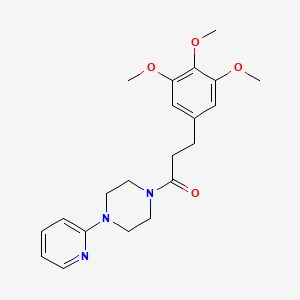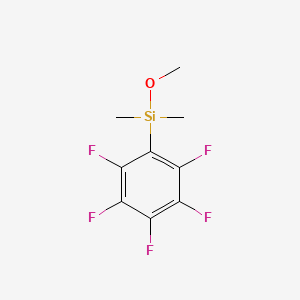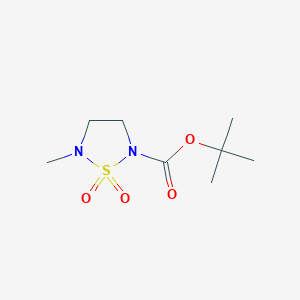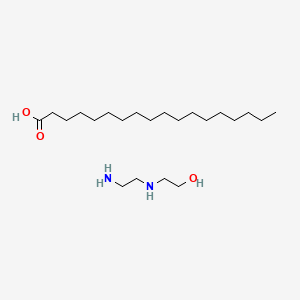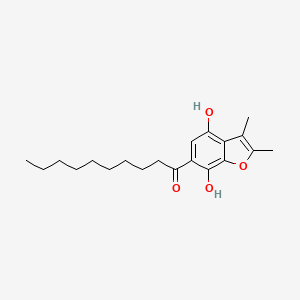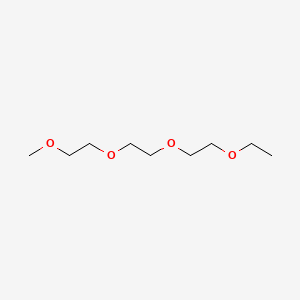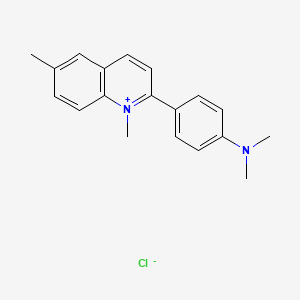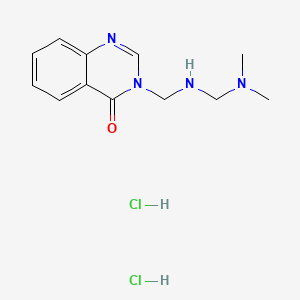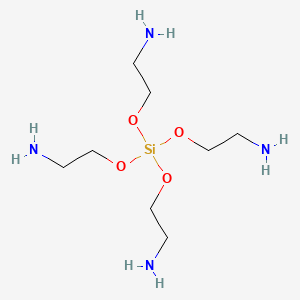
Tetrakis(2-aminoethyl) orthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2-aminoethyl) orthosilicate: is a heterocyclic organic compound with the molecular formula C₈H₂₄N₄O₄Si and a molecular weight of 268.386 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(2-aminoethyl) orthosilicate can be synthesized through a sol-gel process using tetraethyl orthosilicate (TEOS) as a precursor . The reaction involves the hydrolysis and condensation of TEOS in the presence of 2-aminoethanol under acidic or basic conditions .
Industrial Production Methods: The industrial production of this compound typically involves the same sol-gel process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(2-aminoethyl) orthosilicate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicate esters.
Reduction: It can be reduced to form silane derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Silicate esters.
Reduction: Silane derivatives.
Substitution: Various substituted silicates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetrakis(2-aminoethyl) orthosilicate is used as a precursor in the synthesis of silica-based materials and coatings .
Biology: It is used in the study of enzyme-catalyzed silica formation, particularly in marine sponges .
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form biocompatible silica structures .
Industry: It is used in the production of anti-reflective coatings and other advanced materials .
Wirkmechanismus
Tetrakis(2-aminoethyl) orthosilicate exerts its effects through the hydrolysis and condensation of its silicate groups. This process leads to the formation of silica networks, which can interact with various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
- Tetraethyl orthosilicate (TEOS)
- Tetrakis(2-hydroxyethyl) orthosilicate (THEOS)
- Tetrakis(2-hydroxypropyl) orthosilicate
Uniqueness: Tetrakis(2-aminoethyl) orthosilicate is unique due to its aminoethyl groups, which provide additional reactivity and functionality compared to other orthosilicates .
Eigenschaften
CAS-Nummer |
7057-73-0 |
|---|---|
Molekularformel |
C8H24N4O4Si |
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
tetrakis(2-aminoethyl) silicate |
InChI |
InChI=1S/C8H24N4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-12H2 |
InChI-Schlüssel |
MEIYXMYVJKNCGO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO[Si](OCCN)(OCCN)OCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


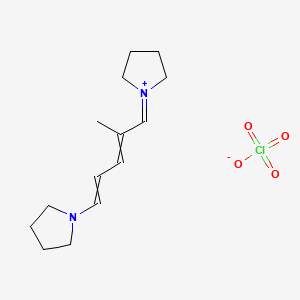
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
